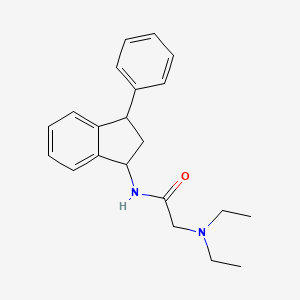
Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” is a complex organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” typically involves multi-step organic reactions. The process may start with the preparation of the indene derivative, followed by the introduction of the diethylamino group and the acetamide functionality. Common reagents and conditions used in these reactions include:
Indene Derivative Preparation: This step may involve the cyclization of a suitable precursor to form the indene ring system.
Introduction of Diethylamino Group: This can be achieved through nucleophilic substitution reactions using diethylamine.
Formation of Acetamide Group: The final step involves the acylation of the amine with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.
Análisis De Reacciones Químicas
Types of Reactions
“Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” include other acetamides with different substituents, such as:
Acetamide, N-(2-phenylethyl)-: Featuring a phenylethyl group instead of the indene moiety.
Acetamide, N-(2,3-dihydro-1H-inden-1-yl)-: Lacking the diethylamino group.
Acetamide, N-(phenyl)-: A simpler structure with only a phenyl group.
Uniqueness
The uniqueness of “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Conclusion
“Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Propiedades
Número CAS |
72336-14-2 |
|---|---|
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(3-phenyl-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C21H26N2O/c1-3-23(4-2)15-21(24)22-20-14-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20/h5-13,19-20H,3-4,14-15H2,1-2H3,(H,22,24) |
Clave InChI |
LFNKDROYGHZTAK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


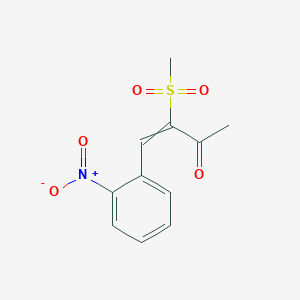
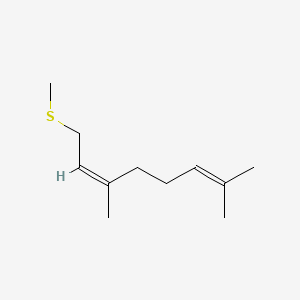

![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)




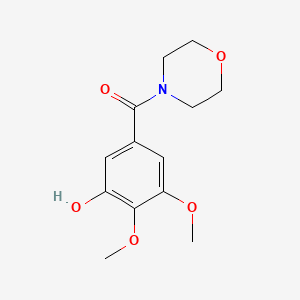
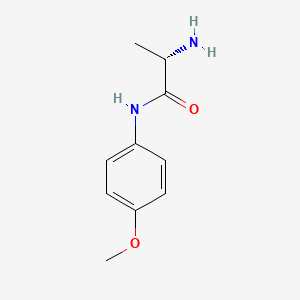
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
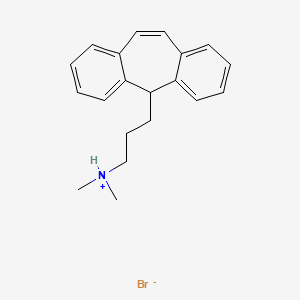
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)

